An In-depth Technical Guide to Rhodamine 640 Perchlorate: Structure, Properties, and Applications
An In-depth Technical Guide to Rhodamine 640 Perchlorate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 640 perchlorate (B79767) is a synthetic fluorescent dye belonging to the rhodamine family, a class of compounds renowned for their vibrant color and strong fluorescence.[] Characterized by a xanthene core structure, this dye is extensively utilized in various scientific and technological fields, including biotechnology, laser technology, and analytical chemistry.[2] Its high molar absorptivity and fluorescence quantum yield make it a valuable tool for sensitive detection and imaging applications. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and key experimental protocols for the application of Rhodamine 640 perchlorate.
Chemical Structure and Identification
Rhodamine 640 perchlorate is structurally characterized by a rigid xanthene tricycle with two amino groups and a pendant carboxyphenyl group. The perchlorate anion (ClO₄⁻) acts as the counter-ion to the cationic rhodamine fluorophore. It is frequently referred to by its synonym, Rhodamine 101 perchlorate.[] The optical properties of rhodamine dyes in dilute solutions are primarily determined by the dye cation, with the counter-anion having a minimal effect on the spectroscopic properties in polar solvents.
Table 1: Chemical Identification of Rhodamine 640 Perchlorate
| Identifier | Value | Reference |
| CAS Number | 72102-91-1 | [] |
| Molecular Formula | C₃₂H₃₁N₂O₃·ClO₄ or C₃₂H₃₁ClN₂O₇ | [] |
| Molecular Weight | 591.06 g/mol | |
| Synonyms | Rhodamine 101 perchlorate, Rhodamine 640P, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | [] |
| InChI | InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5) | [] |
| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O |
Physicochemical and Spectroscopic Properties
Rhodamine 640 perchlorate typically appears as odorless, dark green crystals with a bronze sheen.[3] It is known to be soluble in organic solvents such as methanol (B129727) and ethanol (B145695) and is also soluble in water.[] The dye is sensitive to light and may degrade with prolonged exposure.
The spectroscopic properties of Rhodamine 640 perchlorate are central to its applications. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright red-orange fluorescence.
Table 2: Physicochemical and Spectroscopic Properties of Rhodamine 640 Perchlorate
| Property | Value | Solvent | Reference |
| Appearance | Dark green crystals with a bronze sheen | - | [3] |
| Molar Absorptivity (ε) | 10.50 x 10⁴ L·mol⁻¹·cm⁻¹ | Methanol | [4] |
| Absorption Maximum (λ_abs_) | 567 nm | Methanol | [4] |
| 568 nm | - | [5] | |
| 575 nm | Basic Ethanol | [4] | |
| Emission Maximum (λ_em_) | 588 nm | Methanol | [2] |
| 589 nm | - | [5] | |
| 594 nm | Basic Ethanol | [4] | |
| Fluorescence Quantum Yield (Φ_f_) | ~1.0 | Methanol | [6] |
| 0.96 | Basic Ethanol | [4] | |
| Fluorescence Lifetime (τ_f_) | 6.92 ± 0.06 ns | Gas Phase | [7] |
Experimental Protocols
Preparation of Stock Solutions for Spectroscopy and Microscopy
Proper preparation of Rhodamine 640 perchlorate solutions is crucial for obtaining reliable and reproducible experimental results.
Materials:
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Rhodamine 640 perchlorate powder
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol
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Phosphate-buffered saline (PBS) or other appropriate buffer
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Vortex mixer
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Sonicator (optional)
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Microcentrifuge
Protocol:
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Stock Solution Preparation:
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Weigh out a precise amount of Rhodamine 640 perchlorate powder in a microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 1-10 mM).
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Vortex thoroughly to dissolve the powder. Sonication can be used to aid dissolution.
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Working Solution Preparation:
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For spectroscopic measurements, dilute the stock solution in the desired solvent (e.g., methanol, ethanol) to the target concentration.
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For cellular staining, dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
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Storage:
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Store the stock solution at -20°C, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
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Prepare fresh working solutions before each experiment.
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Fluorescence Microscopy Staining of Fixed Cells
This protocol provides a general workflow for staining fixed cells with Rhodamine 640 perchlorate. Optimization of incubation times and concentrations may be required depending on the cell type and target.
Materials:
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Cells grown on coverslips
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1-0.5% Triton X-100 in PBS (for permeabilization)
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Bovine serum albumin (BSA) or normal serum (for blocking)
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Rhodamine 640 perchlorate working solution
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Mounting medium with an anti-fade reagent
Protocol:
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Cell Fixation:
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Wash the cells grown on coverslips twice with PBS.
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Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets):
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Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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Blocking:
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Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
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Staining:
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Incubate the cells with the Rhodamine 640 perchlorate working solution for 30-60 minutes at room temperature, protected from light.
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Washing:
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting:
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Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
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Imaging:
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Visualize the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~560 nm, emission ~590 nm).
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Photodynamic Therapy (PDT) Protocol Outline
Rhodamine 640 perchlorate can be investigated for its potential as a photosensitizer in photodynamic therapy. This is a generalized protocol outline that requires significant optimization and validation for specific applications.
Materials:
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Rhodamine 640 perchlorate solution
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Target cells or tissue
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Light source with an appropriate wavelength for excitation (e.g., laser or LED)
Protocol:
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Photosensitizer Administration:
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The Rhodamine 640 perchlorate solution is delivered to the target area. This can be done topically or via injection, depending on the application.
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Incubation Period:
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A specific incubation period (ranging from minutes to hours) is allowed for the photosensitizer to be selectively taken up by the target cells.
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Light Activation:
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The target area is illuminated with a specific wavelength of light that corresponds to the absorption peak of Rhodamine 640 perchlorate.
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The light dose (fluence) is a critical parameter that needs to be optimized.
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Post-Treatment Care:
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The treated area should be protected from light for a defined period to prevent non-specific photosensitivity.[3]
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Visualizations
Experimental Workflow: Fluorescence Microscopy
Caption: Workflow for staining fixed cells with Rhodamine 640 perchlorate.
Logical Relationship: Photodynamic Therapy Mechanism
Caption: The fundamental mechanism of action in photodynamic therapy.
Conclusion
Rhodamine 640 perchlorate is a versatile and powerful fluorescent dye with significant applications in research and development. Its well-defined chemical structure and robust spectroscopic properties make it an invaluable tool for fluorescence microscopy, laser applications, and as a potential photosensitizer. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound. As with any chemical reagent, proper handling and optimization of experimental conditions are paramount to achieving accurate and reproducible results.
